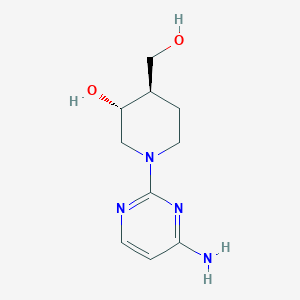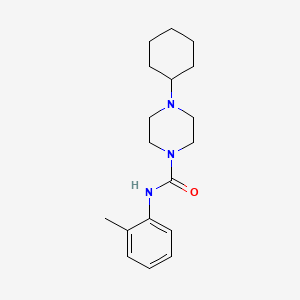![molecular formula C17H20N2O2S B5321421 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA belongs to the class of N-substituted benzamides and is structurally related to nicotinamide and isonicotinamide. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用機序
The exact mechanism of action of 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound may act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular responses to oxidative stress and inflammation. This compound has also been shown to interact with other molecular targets, including histone deacetylases and the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to regulate the expression of genes involved in inflammation and cell proliferation.
実験室実験の利点と制限
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in high yields and purity. This compound has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other molecular targets, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific molecular targets. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in different cell types and tissues.
合成法
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of mesityl chloride with ammonia to form mesitylamide, which is then reacted with 3-thiophene carboxylic acid to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound, making it a cost-effective and reliable source for scientific research.
科学的研究の応用
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4,5-dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-8-6-9(2)13(10(3)7-8)16(21)19-17-14(15(18)20)11(4)12(5)22-17/h6-7H,1-5H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONSARFBKSELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![[4-(3-fluorobenzyl)-1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5321367.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
![3-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5321402.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)